Methyl 2-(2-Naphthyl)thiazole-4-carboxylate
Description
Methyl 2-(2-Naphthyl)thiazole-4-carboxylate is a thiazole-based ester featuring a 2-naphthyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. Thiazole derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
methyl 2-naphthalen-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H11NO2S/c1-18-15(17)13-9-19-14(16-13)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
InChI Key |
CSMJGVURGLUPIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-Naphthyl)thiazole-4-carboxylate typically involves the condensation of 2-naphthylamine with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol under acidic conditions to produce the methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-Naphthyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Methyl 2-(2-Naphthyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-(2-Naphthyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The naphthalene moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of thiazole-4-carboxylates are highly dependent on substituents. Key analogues include:
Key Observations :
- Biological Activity: AVX420 and AVX235, which feature phenoxy-acetyl substituents, exhibit potent cPLA2α inhibition (IC50: 8.5–11.9 µM in hematological cancers) . The bulkier naphthyl group may further modulate target affinity.
Spectral and Structural Analysis
- NMR Data : Methyl 2-phenylthiazole-4-carboxylate displays characteristic thiazole proton signals at δ 7.8–8.1 ppm (aromatic H) and ester carbonyl peaks at ~165 ppm in 13C NMR . The naphthyl group would introduce additional upfield shifts due to increased electron density.
- X-ray Crystallography : Ethyl 2-(2-nitrobenzylidene)hydrazinyl analogues show π-π stacking between aromatic rings (distance: 3.5–4.0 Å), a feature likely enhanced in the naphthyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
